![molecular formula C13H15N3O B2674080 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-78-3](/img/structure/B2674080.png)
5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
Scientific Research Applications
Anti-HIV Activity
Heterocycles based on the 1,2,3-triazole moiety, which is a part of the structure of this compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .
Antitubercular Activity
These heterocycles have also shown potential in the development of antitubercular drugs .
Antiviral Activity
The compound could be used in the development of antiviral drugs due to the presence of the 1,2,3-triazole moiety .
Antibacterial Activity
The compound could potentially be used in the development of antibacterial drugs .
Anticancer Activity
The compound has potential applications in the development of anticancer drugs. Pyrazole, a significant heterocyclic component that possesses a potent pharmacological profile, is a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are used for cancer treatment .
Anti-Inflammatory and Analgesic Activities
Pyrazole derivatives are known to have anti-inflammatory and analgesic properties . This compound, having a pyrazole ring, could potentially be used in the development of such drugs.
Vasodilator Activity
Drugs incorporating the pyrazole ring are also known to have vasodilator properties . This compound could potentially be used in the development of vasodilator drugs.
Antidepressant Activity
The compound could potentially be used in the development of antidepressant drugs, as drugs incorporating the pyrazole ring are known to have antidepressant properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-[(4-methylphenyl)methyliminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-5-11(6-4-9)7-14-8-12-10(2)15-16-13(12)17/h3-6,8H,7H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRFEIPSYUYWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one |
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